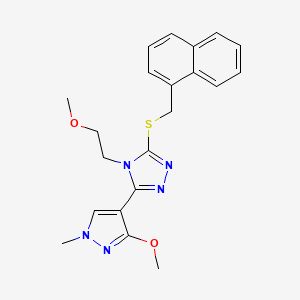
3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-5-((naphthalen-1-ylmethyl)thio)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-5-((naphthalen-1-ylmethyl)thio)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C21H23N5O2S and its molecular weight is 409.51. The purity is usually 95%.
BenchChem offers high-quality 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-5-((naphthalen-1-ylmethyl)thio)-4H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-5-((naphthalen-1-ylmethyl)thio)-4H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Chemistry and Potential Applications
Synthesis and Properties
Pyrazole and triazole derivatives are known for their significant chemical modification possibilities and substantial pharmacological potential. These compounds often serve as key frameworks in developing new substances with desired biological activities due to their ability to interact with various biological targets. The structural combination of pyrazole and triazole in a single molecule can enhance the likelihood of interaction with multiple biological pathways, indicating potential applications in designing compounds with antifungal, antibacterial, and anticancer properties (Fedotov, Hotsulia, & Panasenko, 2022).
Antioxidant and Anticancer Activities
Novel derivatives bearing structural similarities to the requested compound have been synthesized and tested for their antioxidant and anticancer activities. These studies have demonstrated that certain derivatives can significantly inhibit cancer cell growth and exhibit potent antioxidant activities, suggesting the relevance of such compounds in developing new therapeutic agents (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
Pharmacological Studies
The chemical synthesis and characterization of similar heterocyclic compounds have led to the discovery of their promising pharmacological properties. Through molecular docking and in vitro assays, these compounds have shown potential as antifungal agents, highlighting the significance of the pyrazole and triazole scaffold in medicinal chemistry (Isloor, Kalluraya, & Shetty, 2009).
Material Science Applications
Beyond pharmacological applications, derivatives of pyrazole and triazole have been explored in material science, particularly in the synthesis of polymers and materials with unique optical and electronic properties. This versatility underscores the compound's potential utility in developing advanced materials for various technological applications (Jin, Zhu, Zhang, Cheng, Zhang, & Zhu, 2008).
properties
IUPAC Name |
4-(2-methoxyethyl)-3-(3-methoxy-1-methylpyrazol-4-yl)-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c1-25-13-18(20(24-25)28-3)19-22-23-21(26(19)11-12-27-2)29-14-16-9-6-8-15-7-4-5-10-17(15)16/h4-10,13H,11-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBUVLMBTJLCBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2=NN=C(N2CCOC)SCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-5-((naphthalen-1-ylmethyl)thio)-4H-1,2,4-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

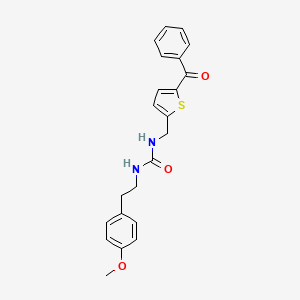
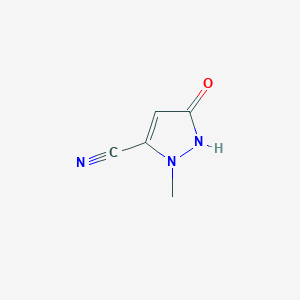
![Octahydro-1H-furo[3',4':3,4]cyclobuta[1,2-c]pyrrole](/img/structure/B2816127.png)
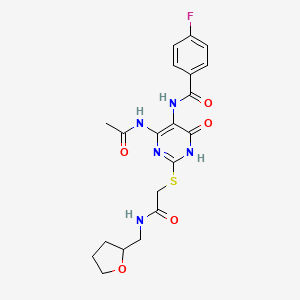
![N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)isonicotinamide](/img/structure/B2816129.png)
![5-chloro-2-methoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2816131.png)
![N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B2816134.png)
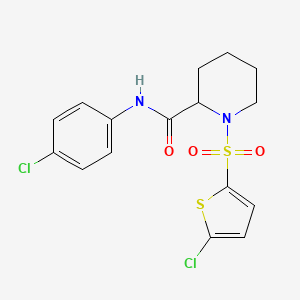
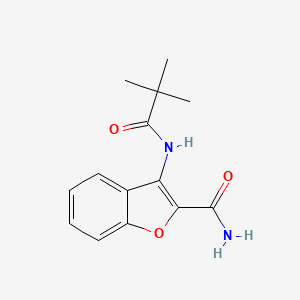

![7-Methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2816141.png)
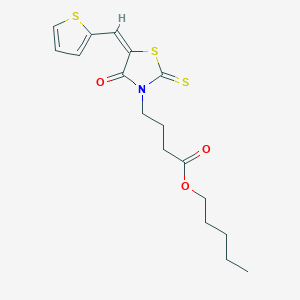
![5-methyl-N-(5-(4-phenyltetrahydro-2H-pyran-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2816144.png)
![N-Ethyl-N-[2-oxo-2-(4-oxo-8-azaspiro[4.5]decan-8-yl)ethyl]prop-2-enamide](/img/structure/B2816147.png)